1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine

EPR imaging Spin label generator Blood-brain barrier

Researchers validating EPR brain imaging SAR data require a definitive negative control to rule out artifacts. AMCPe (CAS 439858-37-4) is a ring-size benchmark that shares lipophilicity and ester count with active analogs yet fails to generate EPR signal in vivo, confirming assay sensitivity and enabling clean SAR deconvolution. As a storable non-radical solid, it circumvents radical shipping restrictions and can be deprotected on-demand to release the 6-membered ring nitroxide with intrinsically higher SOD-mimetic activity than 5-membered ring alternatives.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 439858-37-4
Cat. No. B015727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine
CAS439858-37-4
Synonyms1-(Acetyloxy)-2,2,6,6-tetramethyl-4-piperidinecarboxylic Acid Methyl Ester;  AMCPe; 
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(=O)ON1C(CC(CC1(C)C)C(=O)OC)(C)C
InChIInChI=1S/C13H23NO4/c1-9(15)18-14-12(2,3)7-10(11(16)17-6)8-13(14,4)5/h10H,7-8H2,1-6H3
InChIKeyCEOYQDAGXCYAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine (AMCPe) – Structural Identity and EPR Spin Label Generator Class


1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine (CAS 439858-37-4), abbreviated AMCPe, is an acyl-protected cyclic hydroxylamine belonging to the hindered amine class [1]. The molecule features a six-membered piperidine ring bearing four methyl groups at positions 2 and 6, an acetyloxy (acetoxy) substituent at the nitrogen (position 1), and a methoxycarbonyl ester at position 4 . It was originally designed as a lipophilic, BBB-penetrant spin label generator for electron paramagnetic resonance (EPR) brain imaging: upon intracellular esterase hydrolysis and oxidation, it releases the corresponding nitroxide radical, which is EPR-detectable [1]. The compound is a stable, non-radical solid at ambient temperature and requires organic co-solvents (DMSO or ethanol) for dissolution due to poor water solubility [1].

Why 5‑Membered Ring Spin Label Generators Cannot Substitute for AMCPe in Ring-Size-Dependent Applications


Although AMCPe shares the acyl-protected hydroxylamine prodrug concept with its five-membered ring analog AMCPy (1-acetoxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine), the two compounds exhibit fundamentally different biological and biochemical profiles driven solely by ring size [1]. Six-membered ring nitroxides undergo bioreduction at a significantly faster rate than five-membered ring nitroxides both in vitro and in vivo [1], and six-membered ring nitroxides demonstrate superior superoxide dismutase (SOD)-mimetic activity compared to their five-membered counterparts [2]. These ring-size-dependent properties mean that AMCPe and AMCPy are not interchangeable in experimental protocols where reduction kinetics, SOD-mimic potency, or ring-size-dependent biodistribution patterns are the parameters under investigation. Substituting AMCPy for AMCPe in such studies would confound structure-activity relationship (SAR) analyses and yield non-comparable datasets.

Quantitative Comparative Evidence for 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine (AMCPe)


In Vivo EPR Signal Intensity: AMCPe vs. AMCPy vs. DACPy in Mouse Biodistribution Study

In a direct head-to-head biodistribution study in mice, AMCPe (6-membered ring) generated negligible EPR signal intensity across all organs examined, in sharp contrast to the 5-membered ring analog AMCPy, which produced robust, quantifiable EPR signals in brain, heart, liver, kidney, spleen, and blood at both 10 min and 60 min post-intraperitoneal injection [1]. The authors reported that the EPR signal from AMCPe 'barely registers on the scale employed in Figure 3,' while AMCPy demonstrated 'significant concentrations' of EPR-detectable nitroxide in the brain as early as 10 min, persisting at clinically relevant levels at 60 min [1]. The third comparator, DACPy (5-membered ring with three ester groups), was also 'quite ineffective,' demonstrating that ring size, rather than ester count, is the dominant determinant of in vivo spin label generation efficiency [1].

EPR imaging Spin label generator Blood-brain barrier Biodistribution Pharmacokinetics

Nitroxide Reduction Kinetics: 6-Membered vs. 5-Membered Ring Hydroxylamines

The reduction rate of six-membered ring nitroxides to their EPR-silent hydroxylamine forms is well-established to be significantly faster than that of five-membered ring nitroxides, both in vitro and in vivo [1]. This differential reduction liability is referenced as a key factor explaining the divergent biological behavior of AMCPe versus AMCPy [1]. The source publication cites prior literature (refs 27-29 therein) documenting that 6-membered ring nitroxides are inherently more susceptible to bioreduction. This property is further contextualized by a later comprehensive study demonstrating that the redox behavior of cyclic hydroxylamines and their corresponding nitroxides is fundamentally ring-size-dependent, with 6-membered ring systems displaying distinct kinetics of peroxynitrite and superoxide reactions [2].

Nitroxide reduction Bioreduction kinetics Spin label stability EPR oximetry Redox pharmacology

Superoxide Dismutase (SOD)-Mimetic Activity: 6-Membered vs. 5-Membered Ring Nitroxides

A 2021 comparative investigation of cyclic hydroxylamines and their corresponding nitroxides established that six-membered ring nitroxides exhibit markedly better superoxide dismutase (SOD)-mimetic activity compared to five-membered ring nitroxides [1]. The study demonstrated that this ring-size-dependent SOD activity correlates inversely with the reduction potential E°(RN⁺=O/RNO•) of the nitroxide, with 6-membered ring systems possessing more favorable redox potentials for catalytic superoxide dismutation [1]. This class-level property is directly relevant to AMCPe, as its deprotected nitroxide form (4-methoxycarbonyl-TEMPO) belongs to the 6-membered ring nitroxide class. The study further noted that certain 5-membered ring hydroxylamines, whose corresponding nitroxides are poor SOD-mimics, may only function as stoichiometric (non-catalytic) monitors of superoxide in vitro [1].

SOD-mimetic Superoxide scavenging Oxidative stress Catalytic antioxidant Nitroxide redox

Synthetic Yield and Precursor Purity: AMCPe Hydroxylamine Intermediate vs. Nitroxide Starting Material

During the synthesis of AMCPe, the penultimate hydroxylamine methyl ester intermediate (methyl 1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate) was obtained from the corresponding nitroxide via two routes: (a) prolonged exposure to HCl-saturated methanol at ambient temperature for ≥24 h, yielding the hydroxylamine in quantitative yield, or (b) reduction with excess hydrazine in methanol [1]. The subsequent acetylation with acetic anhydride in THF/TEA afforded AMCPe (3) as a stable, chromatographically purified solid [1]. This quantitative reduction contrasts with the more complex reduction behavior of 5-membered ring nitroxides, where side reactions may compete. The high-yielding synthetic route translates to favorable procurement economics for multi-gram scale-up.

Synthetic chemistry Hydroxylamine preparation Nitroxide reduction Spin label synthesis Process chemistry

Physicochemical Profile: Lipophilicity and Co-Solvent Requirement of AMCPe vs. Carbamoyl-PROXYL

AMCPe and its analogs were designed with enhanced lipophilicity through incorporation of two (AMCPe, AMCPy) or three (DACPy) ester functions to facilitate passive blood-brain barrier (BBB) penetration [1]. All three compounds exhibited poor water solubility and required organic co-solvents (DMSO or ethanol) for in vivo administration [1]. This lipophilic design principle distinguishes AMCPe from earlier-generation water-soluble spin labels such as carbamoyl-PROXYL, which failed to penetrate the BBB and produced brain images where the brain appeared as a nitroxide-deficient region [1]. Although AMCPe itself proved ineffective as a brain imaging agent, its measured logP and co-solvent requirement data contribute to the SAR dataset guiding rational design of next-generation BBB-penetrant spin probes.

Lipophilicity Blood-brain barrier penetration Formulation Solubility Spin label delivery

High-Value Application Scenarios for 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine (AMCPe)


Negative Control in In Vivo EPR Brain Imaging SAR Studies

AMCPe is the definitive negative control compound for structure-activity relationship (SAR) studies of acyl-protected hydroxylamine spin label generators. Its demonstrated inability to generate meaningful EPR signal in mouse brain and peripheral organs, in direct contrast to the potent 5-membered ring analog AMCPy, provides researchers with a ring-size benchmark that validates assay sensitivity and confirms that observed signals from active analogs are not artifacts [1]. Every EPR brain imaging SAR campaign that includes AMCPe can reliably attribute positive signals to structural features other than lipophilicity or ester count, since AMCPe shares these properties with AMCPy yet fails to produce signal [1].

Precursor for 4-Methoxycarbonyl-TEMPO in SOD-Mimetic and Oxidative Stress Research

AMCPe serves as a storable, non-radical precursor to 4-methoxycarbonyl-TEMPO, a 6-membered ring nitroxide with intrinsically higher SOD-mimetic activity than 5-membered ring nitroxides [1]. For laboratories investigating catalytic antioxidant therapies or studying superoxide-driven pathologies, AMCPe can be deprotected on-demand to release the active nitroxide, circumventing the shelf-life limitations and shipping restrictions associated with persistent radical species. The superior SOD-mimetic potency of the 6-membered ring scaffold, documented in comparative biochemical studies, positions AMCPe-derived nitroxide as a more effective catalytic scavenger than any PROXYL-class alternative [1].

Ring-Size-Dependent Pharmacokinetic Modeling of Nitroxide Spin Probes

AMCPe and AMCPy together constitute a matched molecular pair differing only in ring size (six-membered piperidine vs. five-membered pyrrolidine), enabling clean deconvolution of ring-size effects on nitroxide pharmacokinetics, bioreduction rates, and tissue distribution [2]. The faster bioreduction kinetics of the 6-membered ring nitroxide [2] make AMCPe the preferred starting point for designing spin probes intended for environments with strong reducing capacity, where rapid radical clearance is desirable, or for time-resolved EPR oximetry applications where signal decay kinetics encode oxygen concentration information.

Synthetic Intermediate for Diversified Hindered Amine Libraries

The high-yielding, chromatography-friendly synthetic route to AMCPe, featuring a quantitative nitroxide-to-hydroxylamine reduction step, makes this compound a cost-effective scaffold for parallel derivatization [2]. The 4-methoxycarbonyl ester and N-acetoxy groups provide orthogonal handles for further functionalization: the ester can be hydrolyzed to the carboxylic acid for amide coupling or bioconjugation, while the N-acetoxy group can be selectively deprotected to regenerate the hydroxylamine or further oxidized to the nitroxide. This synthetic versatility supports the generation of focused libraries of 6-membered ring spin labels, hindered amine light stabilizers (HALS), and redox-active probes for medicinal chemistry and materials science applications.

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